tert-Butyl (2-(hydroxymethyl)benzofuran-4-yl)carbamate

Chemical Stability Boc Deprotection Reaction Selectivity

Standard benzofuran derivatives lack orthogonal functional handles, forcing yield-reducing workarounds in multi-step syntheses. This compound solves that with its 2-hydroxymethyl and 4-Boc-amine groups. - **Dual derivatization points**: Enable independent SAR exploration or probe attachment (e.g., biotin/fluorophore at 2-position, amine diversification at 4-position). - **Boc protection**: Allows selective deprotection without affecting the primary alcohol. - **Proven utility**: Precursor for antilipolytic agent libraries (adipocyte/myocardial lipase assays). Supplied at 97% purity for R&D. Immediate dispatch.

Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
Cat. No. B11773162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-(hydroxymethyl)benzofuran-4-yl)carbamate
Molecular FormulaC14H17NO4
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C2C=C(OC2=CC=C1)CO
InChIInChI=1S/C14H17NO4/c1-14(2,3)19-13(17)15-11-5-4-6-12-10(11)7-9(8-16)18-12/h4-7,16H,8H2,1-3H3,(H,15,17)
InChIKeyPZQCMPNTHULUNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (2-(hydroxymethyl)benzofuran-4-yl)carbamate: Product Overview


tert-Butyl (2-(hydroxymethyl)benzofuran-4-yl)carbamate (CAS 503621-01-0) is a synthetic carbamate featuring a benzofuran core . It is classified as a protected heterocyclic building block, with its tert-butyl carbamate (Boc) and hydroxymethyl groups serving as handles for further derivatization in complex organic syntheses [1]. This compound is supplied for research and development purposes, typically with a purity of 97% .

Procurement Rationale: Irreplaceable Benzofuran Building Block


Substituting tert-Butyl (2-(hydroxymethyl)benzofuran-4-yl)carbamate with a generic benzofuran derivative would jeopardize synthetic pathways due to its unique combination of functional groups . The presence of both a Boc-protected amine at the 4-position and a reactive hydroxymethyl group at the 2-position enables orthogonal deprotection and functionalization strategies that are not possible with simpler analogs like tert-butyl 1-benzofuran-4-ylcarbamate (which lacks the hydroxymethyl handle) or unprotected benzofuran-4-amines [1]. This specificity is critical for multi-step syntheses, where regio- and chemoselectivity directly impact yield and purity.

tert-Butyl (2-(hydroxymethyl)benzofuran-4-yl)carbamate: Key Differentiators


Chemical Stability: Boc vs. Unprotected Amine

The tert-butyl carbamate (Boc) group in the target compound confers significantly greater stability under basic, nucleophilic, and some acidic conditions compared to its closest unprotected amine analog, benzofuran-4-amine [1]. This enhanced stability is a well-established class-level property of Boc-protected amines, allowing them to withstand diverse synthetic transformations that would otherwise degrade or consume a free amine [2].

Chemical Stability Boc Deprotection Reaction Selectivity

Dual Reactive Sites vs. Single-Function Analogs

The target compound contains two distinct reactive handles: the protected amine and the primary alcohol . This contrasts with structurally simpler analogs like tert-butyl 1-benzofuran-4-ylcarbamate, which only has the protected amine [1]. The presence of the 2-hydroxymethyl group provides a second point for derivatization (e.g., oxidation, etherification, or halogenation) that is not available in the mono-functional analog, enabling more convergent and step-economical syntheses.

Orthogonal Synthesis Bifunctional Building Block Regioselectivity

Antilipolytic Activity of Benzofuranyl Carbamates

A class of benzoheterocyclic carbamates, which includes the target compound's core structure, has demonstrated antilipolytic activity in myocardial lipase and rat adipocyte assays [1]. While specific quantitative data for the target compound is not available, this class-level evidence supports its potential as a lead-like scaffold for cardiovascular research. This is in direct contrast to the structurally related N-(8-quinolinyl)carbamates, which are known as fungicides and pesticides, highlighting a divergent therapeutic utility based on the benzofuran core [1].

Antilipolytic Myocardial Lipase Ischemic Heart Disease

tert-Butyl (2-(hydroxymethyl)benzofuran-4-yl)carbamate: R&D Applications


Cardiovascular Lead Compound Synthesis

This compound serves as a protected, bifunctional building block for creating new antilipolytic agents [1]. Researchers can use it to synthesize libraries of benzofuran carbamates for testing against myocardial lipase or in adipocyte assays, exploring structure-activity relationships (SAR) around the 2-position alcohol and 4-position amine [1].

Multi-Step Orthogonal Functionalization

The compound is ideal for complex molecule construction where two independent derivatization points are required . Its Boc-protected amine can be carried through multiple synthetic steps and selectively deprotected, while the hydroxymethyl group can be transformed (e.g., oxidized to an aldehyde or activated for coupling) without affecting the amine .

Pharmacological Probe Development

Its dual-functional nature makes it a valuable precursor for designing chemical probes to study benzofuran-binding biological targets [2]. The 2-position can be used to attach a biotin tag or fluorophore, while the 4-position amine can be diversified to explore SAR and optimize target engagement [2].

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